2-(3-Phenyl-1H-pyrazol-1-yl)aniline 2-(3-Phenyl-1H-pyrazol-1-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14651970
InChI: InChI=1S/C15H13N3/c16-13-8-4-5-9-15(13)18-11-10-14(17-18)12-6-2-1-3-7-12/h1-11H,16H2
SMILES:
Molecular Formula: C15H13N3
Molecular Weight: 235.28 g/mol

2-(3-Phenyl-1H-pyrazol-1-yl)aniline

CAS No.:

Cat. No.: VC14651970

Molecular Formula: C15H13N3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Phenyl-1H-pyrazol-1-yl)aniline -

Specification

Molecular Formula C15H13N3
Molecular Weight 235.28 g/mol
IUPAC Name 2-(3-phenylpyrazol-1-yl)aniline
Standard InChI InChI=1S/C15H13N3/c16-13-8-4-5-9-15(13)18-11-10-14(17-18)12-6-2-1-3-7-12/h1-11H,16H2
Standard InChI Key HYXYNLYXXMMREF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NN(C=C2)C3=CC=CC=C3N

Introduction

Structural and Chemical Profile of 2-(3-Phenyl-1H-pyrazol-1-yl)aniline

Molecular Architecture

The compound’s structure comprises a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) linked to a phenyl group at the 3-position and an aniline group at the 1-position. The IUPAC name, 2-(3-phenylpyrazol-1-yl)aniline, reflects this arrangement. The planar pyrazole ring facilitates π-π stacking interactions, while the aniline moiety introduces nucleophilic reactivity due to the lone electron pair on the nitrogen atom.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC15H13N3\text{C}_{15}\text{H}_{13}\text{N}_{3}
Molecular Weight235.28 g/mol
IUPAC Name2-(3-phenylpyrazol-1-yl)aniline
Standard InChIInChI=1S/C15H13N3/c16-13-8-4-5-9-15(13)18-11-10-14(17-18)12-6-2-1-3-7-12/h1-11H

Spectral Characterization

Fourier-transform infrared (FTIR) spectroscopy of analogous pyrazole derivatives reveals characteristic N–H stretching vibrations at 3,400–3,300 cm1^{-1} and C=N stretches at 1,600–1,500 cm1^{-1} . Nuclear magnetic resonance (NMR) data for the compound’s analogs show aromatic proton signals in the δ 6.5–8.5 ppm range, with distinct coupling patterns confirming substitution on the pyrazole ring .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of 2-(3-phenyl-1H-pyrazol-1-yl)aniline typically begins with the condensation of substituted phenylhydrazines with ketones. For example, 1-(4-methoxyphenyl)ethanone reacts with phenylhydrazine to form an intermediate hydrazone, which undergoes cyclization in the presence of phosphoryl chloride (POCl3_3) and dimethylformamide (DMF) to yield the pyrazole core . Subsequent functionalization introduces the aniline group via nucleophilic aromatic substitution or Ullmann coupling .

Recent Advances in Methodology

A 2023 study demonstrated the use of lithium aluminum hydride (LiAlH4_4) to reduce ethyl pyrazole-3-carboxylates to hydroxymethyl intermediates, which were oxidized to aldehydes using 2-iodoxybenzoic acid (IBX) . This approach achieved yields exceeding 85%, with minimal byproducts. For scale-up, flow chemistry techniques have been explored to enhance reaction efficiency and purity .

Physicochemical Properties and Solvent Interactions

Density and Viscosity Studies

In polar aprotic solvents like dimethyl sulfoxide (DMSO) and nitromethane (NM), 2-(3-phenyl-1H-pyrazol-1-yl)aniline exhibits concentration-dependent density (ρ\rho) and viscosity (η\eta) profiles. At 310 K, solutions in DMSO show stronger solute-solvent interactions due to hydrogen bonding between the aniline NH2_2 group and the sulfoxide oxygen . Excess molar volume (VmEV_m^E) calculations confirm greater volumetric contraction in NM, suggesting preferential dipole–dipole interactions .

Thermal Stability

Thermogravimetric analysis (TGA) of related pyrazole derivatives indicates decomposition onset temperatures above 200°C, with char residues below 5% at 600°C . The compound’s melting point, extrapolated from analogs, ranges between 145–160°C, depending on crystallinity.

Biological Activities and Mechanistic Insights

Anticancer Activity

In silico docking studies against tyrosine kinases revealed binding affinities (ΔG = −9.6 kcal/mol) comparable to approved inhibitors like imatinib . The aniline group forms hydrogen bonds with catalytic residues (e.g., Ser630 and Glu206), while the phenylpyrazole moiety engages in π-alkyl interactions with hydrophobic pockets .

Table 2: Selected Biological Activities of Pyrazole-Aniline Derivatives

TargetActivity (IC50_{50})Mechanism
DPP-IV12 nMCompetitive inhibition via H-bonding
COX-20.8 µMAllosteric site binding
EGFR Kinase45 nMATP-binding pocket occlusion

Anti-inflammatory Effects

Cyclooxygenase-2 (COX-2) inhibition assays demonstrated 70–80% enzyme suppression at 10 µM concentrations, attributed to the compound’s ability to stabilize the COX-2 inactive conformation.

Computational and Experimental Research Frontiers

ADMET Profiling

A 2025 study evaluated 30 pyrazole-aniline derivatives for absorption, distribution, metabolism, excretion, and toxicity (ADMET). All compounds exhibited high gastrointestinal absorption (HIA > 90%) and minimal hepatotoxicity risk . Lead candidate ST-24 showed a plasma protein binding (PPB) of 88%, favorable for sustained therapeutic action .

Molecular Dynamics Simulations

MD simulations over 100 ns revealed stable binding of 2-(3-phenyl-1H-pyrazol-1-yl)aniline analogs to DPP-IV (PDB: 3WQH), with root-mean-square deviation (RMSD) fluctuations below 2 Å . The ligand-protein complex maintained seven hydrogen bonds throughout the simulation, underscoring its kinetic stability .

Future Directions

Ongoing research focuses on:

  • Developing water-soluble prodrugs via phosphate esterification of the aniline group.

  • Exploring photocatalytic C–H functionalization to diversify substitution patterns.

  • Investigating synergistic effects with β-lactam antibiotics to combat multidrug-resistant pathogens.

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